

A Comparative Review of the Pharmacokinetics of Key FAAH Inhibitors

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An objective analysis of the pharmacokinetic profiles of prominent fatty acid amide hydrolase (FAAH) inhibitors, supported by experimental data from clinical and preclinical studies. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Fatty acid amide hydrolase (FAAH) has emerged as a significant therapeutic target for a variety of disorders, including anxiety, pain, and neurodegenerative diseases. Inhibition of FAAH leads to an increase in the endogenous levels of fatty acid amides (FAAs), such as anandamide, potentiating their signaling. A number of FAAH inhibitors have been developed and have entered clinical trials. Understanding the comparative pharmacokinetics of these compounds is crucial for their continued development and potential therapeutic application. This guide provides a comparative overview of the pharmacokinetics of several key FAAH inhibitors: PF-04457845, JNJ-42165279, BIA 10-2474, and URB597.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for four FAAH inhibitors, based on data from human clinical trials (for PF-04457845, JNJ-42165279, and BIA 10-2474) and preclinical studies (for URB597).



FAAH Inhibitor	Study Populatio n	Dose Route	Dose Range	Tmax (h)	t1/2 (h)	Key Findings
PF- 04457845	Healthy Volunteers	Oral	0.1 - 40 mg (single); 0.5 - 8 mg (multiple)	0.5 - 1.2	Not explicitly stated, but FAAH activity returned to baseline within 2 weeks after cessation of dosing up to 4 mg.	Rapidly absorbed. [1][2] Exposure increased suprapropo rtionally from 0.1 to 10 mg and proportiona lly from 10 to 40 mg in single doses.[1] [2] Steady- state was achieved by day 7 with once- daily dosing.[1] [2] Food had no effect on its pharmacok inetics.[1] [2] Almost complete FAAH inhibition (>97%) was observed
						at doses of



						0.3 mg and above.[1] [2]
JNJ- 42165279	Healthy Volunteers	Oral	10 - 100 mg (multiple ascending dose)	Rapidly absorbed	8.14 - 14.1	Plasma concentrati ons increased in a dose- dependent manner.[3] Accumulati on was observed after 10 days of daily administrati on.[3] Potent central and peripheral FAAH inhibition was demonstrat ed, with saturation of brain FAAH occupancy at doses ≥10 mg.[3] [4]
BIA 10- 2474	Healthy Volunteers	Oral	0.25 - 100 mg (single);	Rapidly absorbed	8 - 10 (on Day 10)	Showed a linear dose- exposure







2.5 - 50 mg relationship (multiple) .[5][6] Steady state was reached within 5-6 days.[5][6] A fatal outcome and severe adverse events occurred in the 50 mg multipledose cohort, leading to study termination .[5][6] Nonlinear pharmacok inetics were suggested at higher doses (40-100 mg), possibly indicating saturated elimination and

accumulati

on.[7]



Experimental Protocols

The data presented in this guide are derived from rigorous clinical and preclinical studies. Below are summaries of the methodologies employed in the key human pharmacokinetic studies.



PF-04457845 Study Protocol

- Study Design: Double-blind, randomized, placebo-controlled, single and multiple ascending dose studies, and an open-label, randomized, food-effect study.[1][2]
- Participants: Healthy subjects.
- Dosing: Single oral doses ranging from 0.1 mg to 40 mg and multiple once-daily oral doses from 0.5 mg to 8 mg for 14 days.[1][2]
- Pharmacokinetic Analysis: Plasma and urine concentrations of PF-04457845 were measured.
- Pharmacodynamic Assessments: FAAH activity in human leukocytes and plasma concentrations of fatty acid amides were determined.[1][2]
- Safety and Tolerability: Assessed through monitoring of adverse events and effects on cognitive function.[1]

JNJ-42165279 Study Protocol

- Study Design: A phase I, multiple ascending dose study and a positron emission tomography (PET) study.[3]
- Participants: Healthy human volunteers.
- Dosing: Multiple ascending oral doses.
- Pharmacokinetic Analysis: Concentrations of JNJ-42165279 were measured in plasma, cerebrospinal fluid (CSF), and urine.[3][4]
- Pharmacodynamic Assessments: Plasma and CSF levels of fatty acid amides (FAAs) and FAAH activity in leukocytes were determined.[3] Brain FAAH occupancy was assessed using the PET tracer [11C]MK3168.[3][4]
- Safety and Tolerability: Monitored throughout the study.

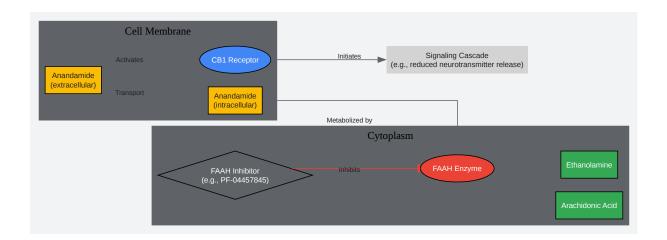
BIA 10-2474 Study Protocol



- Study Design: A phase I, double-blind, randomized, placebo-controlled, single ascending dose and multiple ascending dose (10-day) study.[5][11]
- Participants: 116 healthy male and female participants.[5]
- Dosing: Single oral doses from 0.25 mg to 100 mg and multiple oral doses from 2.5 mg to 50 mg.[5][11]
- Primary Outcome: Safety and tolerability of BIA 10-2474.[5]
- Secondary Outcomes: Pharmacokinetics of BIA 10-2474 and pharmacodynamics, including plasma concentrations of anandamide and other FAAs, and leukocyte FAAH activity.[5]

Visualizing the Mechanism and a Clinical Workflow

To further elucidate the context of these pharmacokinetic studies, the following diagrams illustrate the FAAH signaling pathway and a generalized experimental workflow for a first-in-human clinical trial.



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Caption: FAAH Signaling Pathway and Point of Inhibition.



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Caption: Generalized Workflow of a First-in-Human Pharmacokinetic Study.

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References

- 1. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10-2474: A Double-Blind, Randomized, Placebo-Controlled Study in Healthy Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BIA 10-2474 Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The fatty-acid amide hydrolase inhibitor URB597 (cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester) reduces neuropathic pain after oral administration in mice. [air.unipr.it]
- 11. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10-2474: A Double-Blind, Randomized, Placebo-Controlled Study in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
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